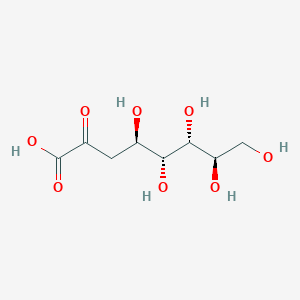
3-deoxy-D-manno-octulosonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-deoxy-D-manno-octulosonate (KDO) is a sugar-like molecule that is an essential component of the outer membrane of Gram-negative bacteria. It is synthesized by bacteria, but not by eukaryotic cells, making it an attractive target for the development of new antibiotics. KDO has several important roles in the bacteria, including stabilizing the outer membrane, protecting against host defense mechanisms, and serving as a target for the immune system.
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Cell Wall Components
- KDO plays a significant role in the biosynthesis of cell wall lipopolysaccharides in bacteria, such as in Escherichia coli. For instance, studies have shown the purification and characterization of enzymes like 3-deoxy-D-manno-octulosonate aldolase, which are involved in the synthesis of KDO and hence, crucial for bacterial cell wall formation (Ghalambor & Heath, 1966).
Role in Plant Cell Walls
- In plants, the function and metabolic pathway of KDO are less clear but it's known to be an essential component of the plant cell wall. Research has cloned and characterized enzymes like Arabidopsis thaliana cytidine monophosphate-KDO synthetase to understand the synthetic pathways of KDO in plants (Misaki et al., 2009).
Enzymatic Studies and Chemical Synthesis
- Numerous studies focus on the enzymatic properties and synthesis of KDO. This includes research on the purification and properties of cytidine monophosphate 3-deoxy-D-manno-octulosonate synthetase, which catalyzes the formation of KDO from substrates like cytidine triphosphate (Ghalambor & Heath, 1966). Other studies have explored chemical synthesis methods for KDO (Charon et al., 1969).
Medical Research and Drug Development
- Although the request excludes drug use and dosage information, it's worth noting that KDO and its derivatives have been studied for their potential in developing new antibacterial agents, particularly against Gram-negative bacteria (Pring et al., 1989).
Structural and Mechanistic Insights
- Detailed structural and mechanistic studies of enzymes related to KDO, such as 3-deoxy-d-manno-Octulosonate 8-Phosphate Synthase, provide insights into their biochemical roles and potential applications in biotechnology and medicine (Radaev et al., 2000).
Eigenschaften
CAS-Nummer |
10149-14-1 |
|---|---|
Produktname |
3-deoxy-D-manno-octulosonate |
Molekularformel |
C8H14O8 |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
(4R,5R,6R,7R)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
KYQCXUMVJGMDNG-SHUUEZRQSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Andere CAS-Nummern |
10149-14-1 |
Synonyme |
3-deoxy-D-manno-2-octulosonic acid 3-deoxy-D-manno-oct-2-ulopyranosonic acid 3-deoxy-manno-oct-2-ulopyranosonic acid Kdo sugar acid oligo-alpha(2,8)-3-deoxy-D-manno-2-octulosonic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



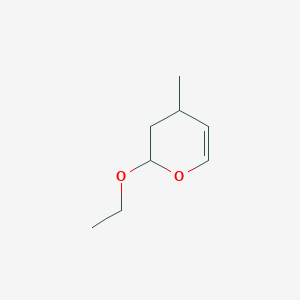
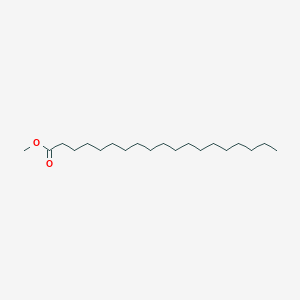
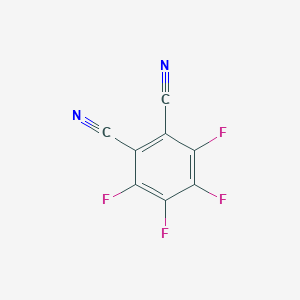
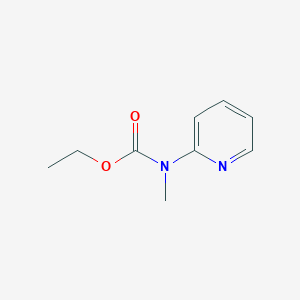
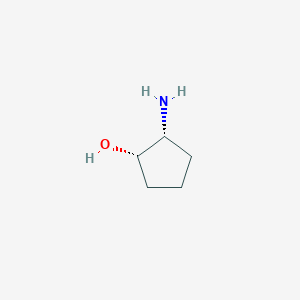
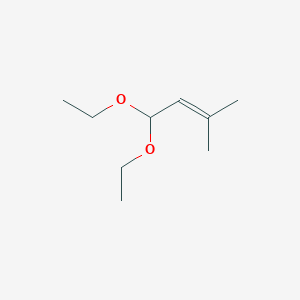
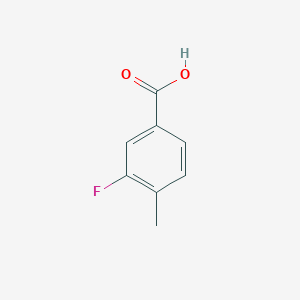
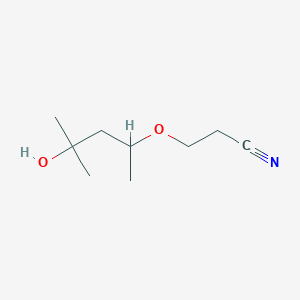
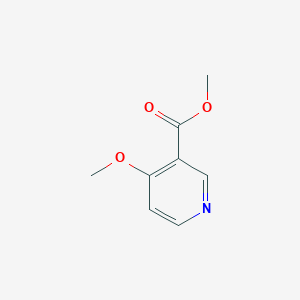
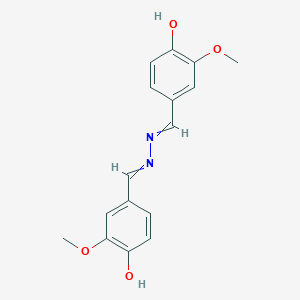
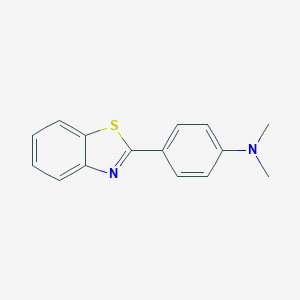
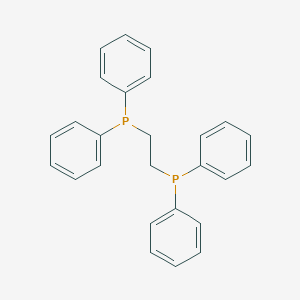
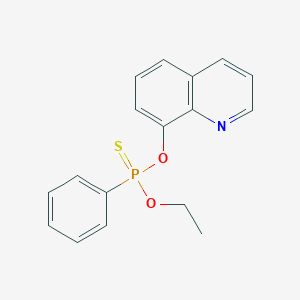
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)